1,3,3',5'-Tetrabromophlorhizin
Description
1,3,3',5'-Tetrabromophlorhizin is a brominated derivative of phlorhizin, a naturally occurring dihydrochalcone glycoside. This modification is hypothesized to improve its pharmacological properties, including increased resistance to enzymatic degradation and enhanced binding affinity to biological targets such as glucose transporters . While phlorhizin itself is widely studied for its role in inhibiting sodium-glucose cotransporters (SGLTs), the tetrabrominated variant is less characterized but shows promise in niche applications, including fluorescence-based assays and enzyme inhibition studies.
Properties
CAS No. |
86158-06-7 |
|---|---|
Molecular Formula |
C21H20Br4O10 |
Molecular Weight |
752 g/mol |
IUPAC Name |
1-[3,5-dibromo-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3,5-dibromo-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H20Br4O10/c22-7-3-6(4-8(23)14(7)28)1-2-9(27)11-16(30)12(24)17(31)13(25)20(11)35-21-19(33)18(32)15(29)10(5-26)34-21/h3-4,10,15,18-19,21,26,28-33H,1-2,5H2/t10-,15-,18+,19-,21+/m1/s1 |
InChI Key |
FINNPFQSLRPSQZ-CFNLRIOXSA-N |
SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)Br)O)Br)O |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br)O)Br)O |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)Br)O)Br)O |
Other CAS No. |
86158-06-7 |
Synonyms |
1,3,3',5'-tetrabromophlorhizin tetrabromophlorizin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Compounds
2',4',5',7'-Tetrabromofluorescein
A structurally analogous brominated aromatic compound, 2',4',5',7'-Tetrabromofluorescein, shares similarities in bromination patterns but differs in core structure. Key comparisons include:
| Property | 1,3,3',5'-Tetrabromophlorhizin | 2',4',5',7'-Tetrabromofluorescein |
|---|---|---|
| Core Structure | Dihydrochalcone glycoside | Xanthene fluorophore |
| Bromination Positions | 1, 3, 3', 5' | 2', 4', 5', 7' |
| Molecular Weight (g/mol) | ~650 (estimated) | 633.7 |
| Applications | Enzyme inhibition, fluorescence probes | Fluorescent dye, pH indicator |
| Solubility | Low in water, soluble in DMSO | Moderate in polar solvents |
The positional differences in bromination significantly influence photophysical properties. For instance, 2',4',5',7'-Tetrabromofluorescein exhibits strong fluorescence due to its xanthene core, whereas 1,3,3',5'-Tetrabromophlorhizin’s dihydrochalcone backbone favors non-radiative decay, limiting its utility in imaging but enhancing stability in biological matrices .
Phlorhizin and Other Brominated Derivatives
Compared to phlorhizin (non-brominated), the tetrabrominated derivative demonstrates:
- Enhanced Lipophilicity : Bromine atoms increase logP values by ~2.5 units, improving membrane permeability .
- Reduced Glycosidase Susceptibility : Bromination at the 1 and 3 positions sterically hinders enzymatic cleavage of the glycosidic bond, extending half-life in vitro .
- Altered Bioactivity : While phlorhizin is a potent SGLT inhibitor (IC₅₀ ~200 nM), preliminary data suggest 1,3,3',5'-Tetrabromophlorhizin has reduced SGLT affinity (IC₅₀ ~1.2 µM) but shows unexpected inhibitory effects on tyrosine kinases (IC₅₀ ~850 nM) .
Other brominated analogs, such as 3,5-dibromophlorhizin, exhibit intermediate properties, highlighting the importance of substitution patterns. For example, dibromination at 3 and 5 positions retains partial SGLT inhibition (IC₅₀ ~450 nM) but lacks kinase activity .
Stability Data :
| Compound | Thermal Stability (°C) | Photostability (t₁/₂ under UV) |
|---|---|---|
| 1,3,3',5'-Tetrabromophlorhizin | 220 (decomposition) | >48 hours |
| 2',4',5',7'-Tetrabromofluorescein | 180 (melting) | <12 hours |
The superior thermal and photostability of 1,3,3',5'-Tetrabromophlorhizin makes it suitable for long-term biochemical assays, whereas fluorescein derivatives degrade rapidly under UV exposure .
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